molecular formula C9H14ClN3O2 B13634089 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

Cat. No.: B13634089
M. Wt: 231.68 g/mol
InChI Key: PCHVACZVJPLKSC-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting from a suitable precursor such as 4-chloro-3-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Substitution reactions: Introducing the amino and methyl groups through nucleophilic substitution or alkylation reactions.

    Final assembly: Coupling the pyrazole derivative with a suitable butanoic acid precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:

    Catalysis: Using catalysts to improve reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: As a potential herbicide or pesticide due to its bioactive pyrazole ring.

    Material Science: As a building block for synthesizing novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid would depend on its specific application. For instance:

    Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.

    Agricultural Chemistry: It could disrupt metabolic pathways in target organisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the methyl group on the pyrazole ring.

    2-Amino-4-(4-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the chlorine atom on the pyrazole ring.

Uniqueness

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

2-amino-4-(4-chloro-5-methylpyrazol-1-yl)-2-methylbutanoic acid

InChI

InChI=1S/C9H14ClN3O2/c1-6-7(10)5-12-13(6)4-3-9(2,11)8(14)15/h5H,3-4,11H2,1-2H3,(H,14,15)

InChI Key

PCHVACZVJPLKSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(C)(C(=O)O)N)Cl

Origin of Product

United States

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